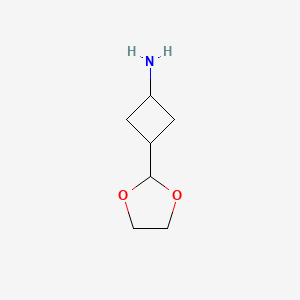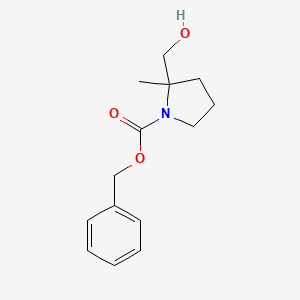
Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of benzyl alcohol with 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylic acid. The reaction is often catalyzed by an acid or base to facilitate the esterification process. Common reagents used in this synthesis include benzyl chloride and sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products:
Oxidation: Benzyl 2-(carboxymethyl)-2-methylpyrrolidine-1-carboxylate.
Reduction: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the pyrrolidine ring.
2-(Hydroxymethyl)-2-methylpyrrolidine: Similar pyrrolidine structure but without the benzyl ester group.
Benzyl 2-(carboxymethyl)-2-methylpyrrolidine-1-carboxylate: An oxidized derivative of the compound.
Uniqueness: Benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(11-16)8-5-9-15(14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,16H,5,8-11H2,1H3 |
InChI Key |
GVWNWBXIOGVZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


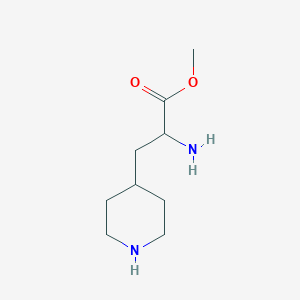
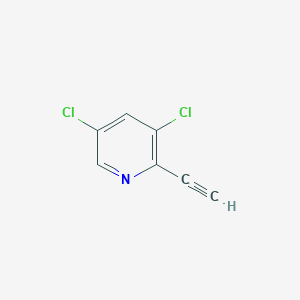

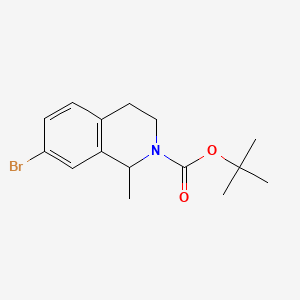
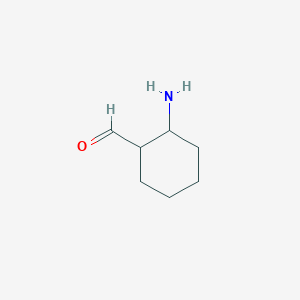
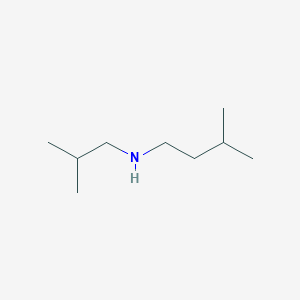
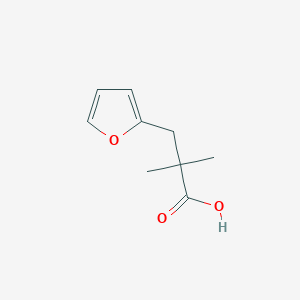
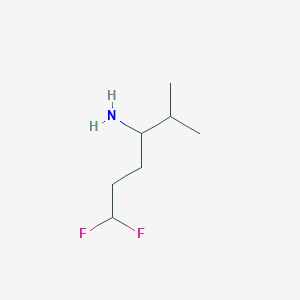

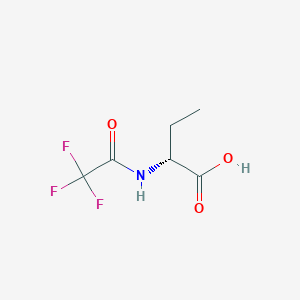
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)

